molecular formula C13H14N2OS B2536707 5-Methyl-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine CAS No. 775546-78-6

5-Methyl-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine

Cat. No. B2536707
CAS RN: 775546-78-6
M. Wt: 246.33
InChI Key: ZFZCTTNYVFIHIA-UHFFFAOYSA-N
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Description

5-Methyl-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine is a useful research compound. Its molecular formula is C13H14N2OS and its molecular weight is 246.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been involved in studies related to the synthesis and crystal structure of octahydro compounds, demonstrating the complexity and specificity of reactions needed to create such structures. For instance, unusual 12-membered ring compounds were obtained through acid-catalyzed reactions, highlighting the intricate synthesis processes involved (Willer et al., 2012).
  • Investigations into structural features include experimental and theoretical studies (HF and DFT) on derivatives, providing insights into molecular structure, vibrational frequencies, and crystallographic analysis. This includes detailed examinations of molecular electrostatic potential (MEP) maps and frontier molecular orbitals, indicating the compounds' potential for further application in material science and molecular engineering (Gumus et al., 2018).

Chemical Behavior and Transformations

  • Studies on the chemical behaviors of these compounds, including intramolecular conversions and unexpected transformations, shed light on their stability, reactivity, and potential for creating novel derivatives. These findings are crucial for designing compounds with desired properties for various applications, from materials science to pharmaceutical development (Sedova et al., 2014).

Potential Applications

  • The synthesis and analysis of these compounds have implications for the development of new materials and pharmaceuticals. For example, the detailed study of their structural and electronic properties can inform the design of compounds with specific functions, such as catalysis, molecular recognition, or as active pharmaceutical ingredients (Kulakov et al., 2014).

Theoretical and Experimental Insights

  • Theoretical estimations, such as those proposing methods for cyclization of adducts to form oxadiazocines, provide a foundation for future experimental work. These studies can lead to the synthesis of novel compounds with unique properties, offering new avenues for research and application in various scientific domains (Bartashevich et al., 1999).

properties

IUPAC Name

9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-13-8-10(15-6-7-17-12(15)14-13)9-4-2-3-5-11(9)16-13/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZCTTNYVFIHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)N4CCSC4=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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